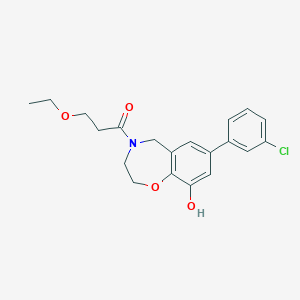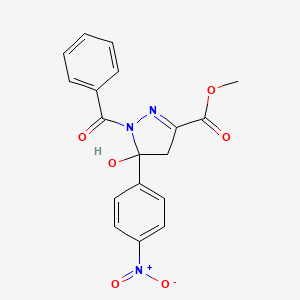![molecular formula C24H22N2O6 B5440793 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5440793.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BON-Am and belongs to the class of acrylamide derivatives.
作用機序
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide involves the inhibition of tubulin polymerization, which is essential for the formation of the microtubule network in cells. This inhibition leads to the disruption of the cell cycle and ultimately results in the death of cancer cells. BON-Am has also been shown to induce apoptosis, which is a programmed cell death mechanism that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
BON-Am has been shown to have various biochemical and physiological effects on cells. Studies have shown that BON-Am can induce cell cycle arrest, inhibit cell migration, and reduce cell proliferation. BON-Am has also been shown to induce the production of reactive oxygen species (ROS), which are essential for the induction of apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide in lab experiments is its potent anti-cancer properties. BON-Am has been shown to be effective against various cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of using BON-Am is its toxicity towards normal cells. Further studies are needed to determine the optimal dosage and treatment regimen for BON-Am to minimize its toxicity towards normal cells.
将来の方向性
There are several future directions for the research on 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide. One potential direction is the development of BON-Am as a targeted therapy for cancer treatment. Another direction is the investigation of BON-Am as a diagnostic tool for cancer detection. Further studies are also needed to determine the optimal dosage and treatment regimen for BON-Am to minimize its toxicity towards normal cells. Additionally, the mechanism of action of BON-Am needs to be further elucidated to better understand its anti-cancer properties.
合成法
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with 4-methoxy-2-nitroaniline in the presence of a base such as potassium carbonate. The resulting product is then treated with acryloyl chloride to obtain 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
科学的研究の応用
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of cancer treatment. Studies have shown that BON-Am has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. BON-Am has also been investigated for its potential use as a diagnostic tool for cancer detection.
特性
IUPAC Name |
(E)-N-(4-methoxy-2-nitrophenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-30-19-10-11-20(21(15-19)26(28)29)25-24(27)13-9-17-8-12-22(23(14-17)31-2)32-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,25,27)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFUPLHLHDKRCR-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[1-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5440710.png)

![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropyl-N-methylacetamide](/img/structure/B5440719.png)

![N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)leucylglycinamide](/img/structure/B5440755.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamide](/img/structure/B5440760.png)
![4-[(phenylthio)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B5440767.png)
![1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5440785.png)
![6-hydroxy-2-(2-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}vinyl)-5-nitro-4(3H)-pyrimidinone](/img/structure/B5440787.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-propen-1-one](/img/structure/B5440806.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5440807.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5440811.png)
![1-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B5440813.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5440821.png)